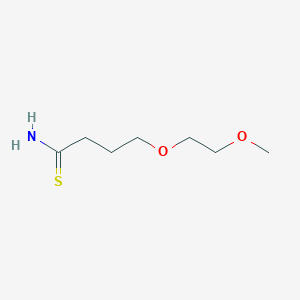
4-(2-Methoxyethoxy)butanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methoxyethoxy)butanethioamide is an organic compound with the molecular formula C7H15NO2S. It contains 26 atoms, including 15 hydrogen atoms, 7 carbon atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom . This compound is notable for its thioamide functional group, which plays a crucial role in various chemical and biological processes.
Preparation Methods
The synthesis of 4-(2-Methoxyethoxy)butanethioamide typically involves the use of sulfuration agents. Thioamides are generally prepared by reacting amides with sulfur sources under specific conditions. One common method involves the reaction of an amide with Lawesson’s reagent or phosphorus pentasulfide (P2S5) to introduce the sulfur atom . Industrial production methods may vary, but they often follow similar principles, focusing on the efficiency and scalability of the reaction.
Chemical Reactions Analysis
4-(2-Methoxyethoxy)butanethioamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the thioamide group to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The thioamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).
Scientific Research Applications
4-(2-Methoxyethoxy)butanethioamide has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The thioamide group can mimic the amide bond in peptides, making it useful in the study of protein structure and function.
Medicine: Thioamides are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Methoxyethoxy)butanethioamide involves its interaction with specific molecular targets. The thioamide group can form hydrogen bonds and interact with enzymes and receptors, influencing various biochemical pathways. These interactions can lead to changes in protein structure and function, affecting cellular processes .
Comparison with Similar Compounds
4-(2-Methoxyethoxy)butanethioamide can be compared with other thioamide-containing compounds, such as:
Prothionamide: Used as an antitubercular agent.
Closthioamide: Known for its antibiotic properties.
Cycasthioamide: Found in certain plants and studied for its biological activities.
Each of these compounds has unique properties and applications, highlighting the versatility and importance of thioamides in various fields.
Biological Activity
4-(2-Methoxyethoxy)butanethioamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : C10H17N1O2S1
- Molecular Weight : 201.31 g/mol
- IUPAC Name : this compound
This compound features a thioamide functional group, which is known to influence its reactivity and biological interactions.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, related derivatives have shown the ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Case Study: Anticancer Activity in Breast Cancer Cell Lines
A study investigated the effects of a structurally similar compound on various breast cancer cell lines. The results highlighted the following:
- Cell Lines Tested : MCF7, MDA-MB-231, MDA-MB-468
- Concentration : 40 μg/ml for 48 hours
- Cell Viability Reduction :
- MCF7: 64.18%
- MDA-MB-231: 41.28%
- MDA-MB-468: 41.87%
The half-maximal inhibitory concentrations (IC50) were determined as follows:
| Cell Line | IC50 (μg/ml) |
|---|---|
| MCF7 | 63.13 |
| MDA-MB-231 | 59.43 |
| MDA-MB-468 | 58.46 |
These findings suggest that the compound can significantly reduce cell viability in a dose-dependent manner, indicating its potential as an anticancer agent.
The mechanism of action for compounds like this compound often involves interaction with key signaling pathways that regulate cell growth and survival. For example:
- Inhibition of VEGFR2 : Compounds targeting vascular endothelial growth factor receptor 2 (VEGFR2) have shown promise in reducing tumor growth by inhibiting angiogenesis.
- Activation of Apoptotic Pathways : The induction of pro-apoptotic proteins (e.g., caspases) while inhibiting anti-apoptotic factors (e.g., Bcl-2) is crucial for promoting cancer cell death.
Antimicrobial Activity
In addition to anticancer properties, there is emerging evidence that thioamide derivatives exhibit antimicrobial activity against various pathogens. This is particularly relevant in the context of increasing antibiotic resistance.
Table of Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/ml |
| Escherichia coli | 64 μg/ml |
| Candida albicans | 16 μg/ml |
These results indicate that modifications to the thioamide structure can enhance antimicrobial potency.
Properties
Molecular Formula |
C7H15NO2S |
|---|---|
Molecular Weight |
177.27 g/mol |
IUPAC Name |
4-(2-methoxyethoxy)butanethioamide |
InChI |
InChI=1S/C7H15NO2S/c1-9-5-6-10-4-2-3-7(8)11/h2-6H2,1H3,(H2,8,11) |
InChI Key |
KNQDDUMKDPAIEW-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCCC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















